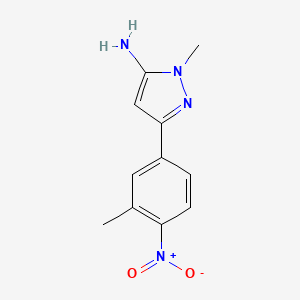
Cyclobutene, 1-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclobutene, 1-methyl- is an organic compound with the molecular formula C₅H₈ and a molecular weight of 68.1170 g/mol It is a derivative of cyclobutene, where a methyl group is attached to the first carbon of the cyclobutene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclobutene, 1-methyl- can be synthesized through several methods. One common approach involves the ring expansion of cyclopropyl N-tosylhydrazone using a rhodium (II) catalyst. This method allows for the formation of monosubstituted cyclobutenes through a 1,2-aryl or -alkyl shift of the rhodium (II) carbene intermediate . Another method involves the [2+2] cycloaddition of aryl alkynes and acrylates, catalyzed by indium (III) trifluoroacetylacetonate and trimethylsilyl bromide, which provides high chemo- and stereoselectivity .
Industrial Production Methods
Industrial production of cyclobutene, 1-methyl- typically involves large-scale synthesis using similar catalytic processes. The choice of catalysts and reaction conditions is optimized to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Cyclobutene, 1-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert cyclobutene, 1-methyl- to cyclobutane derivatives.
Substitution: Substitution reactions, such as halogenation, can introduce different functional groups into the cyclobutene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and ozone.
Reduction: Hydrogenation using palladium or platinum catalysts is a typical method.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of light or a catalyst.
Major Products Formed
The major products formed from these reactions include epoxides, cyclobutane derivatives, and various substituted cyclobutenes, depending on the specific reagents and conditions used.
Scientific Research Applications
Cyclobutene, 1-methyl- has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of cyclobutene, 1-methyl- involves its ability to undergo various chemical transformations due to the ring strain in the cyclobutene ring. This strain makes the compound highly reactive, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
Cyclobutane: A saturated four-membered ring compound with the formula C₄H₈.
Cyclopentene: A five-membered ring compound with one double bond, formula C₅H₈.
Cyclohexene: A six-membered ring compound with one double bond, formula C₆H₁₀.
Uniqueness
Cyclobutene, 1-methyl- is unique due to its combination of ring strain and the presence of a methyl group, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Properties
CAS No. |
1489-60-7 |
|---|---|
Molecular Formula |
C5H8 |
Molecular Weight |
68.12 g/mol |
IUPAC Name |
1-methylcyclobutene |
InChI |
InChI=1S/C5H8/c1-5-3-2-4-5/h3H,2,4H2,1H3 |
InChI Key |
AVPHQXWAMGTQPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


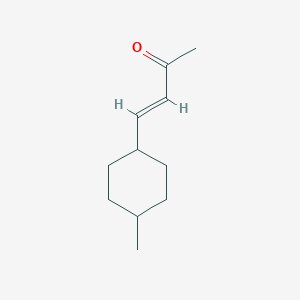
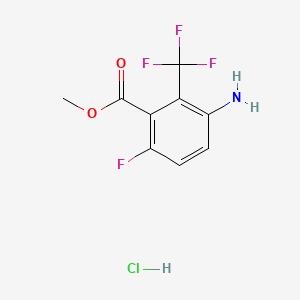
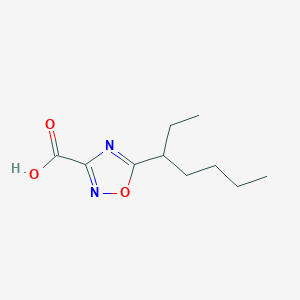
![(4,4-Dimethyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)methanamine](/img/structure/B15310623.png)
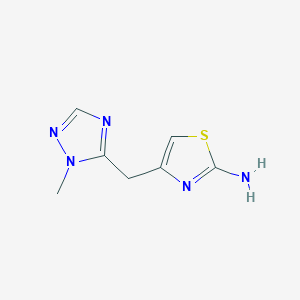
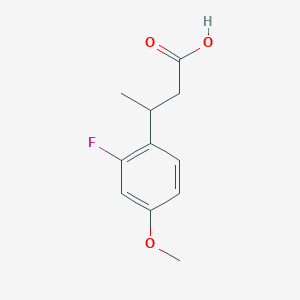
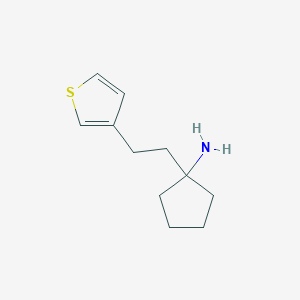
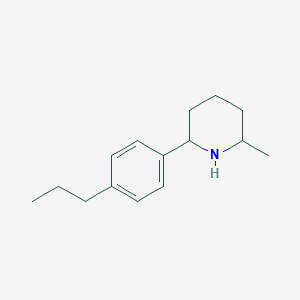
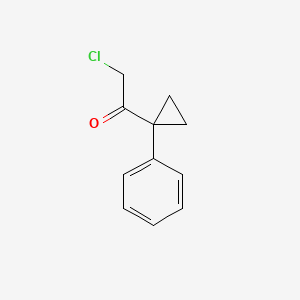

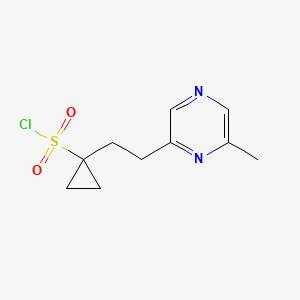
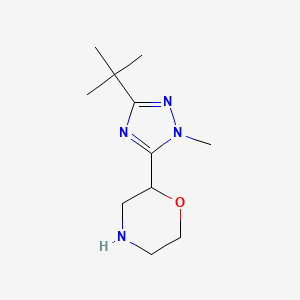
![N-ethyl-7-nitrobenzo[c][1,2,5]oxadiazol-4-amine](/img/structure/B15310676.png)
